N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide
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Overview
Description
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrazolyl group, a pyridazinyl group, and a chlorobenzenesulfonamide moiety, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazolyl and pyridazinyl intermediates. These intermediates are then coupled with the appropriate amine and chlorobenzenesulfonamide groups under controlled reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazolyl and pyridazinyl groups make it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: In medicine, this compound may be explored for its antileishmanial and antimalarial properties. Studies have shown that pyrazole derivatives exhibit potent activity against these diseases, making this compound a potential candidate for further research.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism by which N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazolyl and pyridazinyl groups may bind to enzymes or receptors, leading to biological effects. The exact pathways and targets involved would require further research to elucidate.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazolyl group and are known for their diverse pharmacological effects.
Pyridazinyl compounds: These compounds contain the pyridazinyl group and are used in various chemical and biological applications.
Chlorobenzenesulfonamide derivatives: These compounds feature the chlorobenzenesulfonamide moiety and are used in drug discovery and material science.
This comprehensive overview highlights the significance of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide in scientific research and its potential applications across various fields. Further studies and research are essential to fully understand and harness the capabilities of this compound.
Properties
IUPAC Name |
4-chloro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c20-14-2-8-17(9-3-14)29(27,28)25-16-6-4-15(5-7-16)22-18-10-11-19(24-23-18)26-13-1-12-21-26/h1-13,25H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSWDJGLLFWOIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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